molecular formula C26H19BrO B14258490 5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran CAS No. 369380-96-1

5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran

Cat. No.: B14258490
CAS No.: 369380-96-1
M. Wt: 427.3 g/mol
InChI Key: UKSRLHMOFJRUDR-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran is an organic compound that belongs to the class of naphthopyrans These compounds are known for their photochromic properties, meaning they can change color when exposed to light

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran typically involves a multi-step processThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a hydroxymethyl or formyl derivative .

Scientific Research Applications

5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran primarily involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a reversible structural change, leading to a change in color. This process involves the breaking and forming of chemical bonds within the molecule, which can be studied using spectroscopic techniques .

Comparison with Similar Compounds

Similar Compounds

    3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Lacks the bromomethyl group but shares the naphthopyran core.

    5-(Chloromethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran: Similar structure but with a chlorine atom instead of bromine.

    5-(Hydroxymethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran: Contains a hydroxymethyl group instead of bromomethyl.

Uniqueness

The presence of the bromomethyl group in 5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran makes it more reactive in substitution reactions compared to its analogs.

Properties

CAS No.

369380-96-1

Molecular Formula

C26H19BrO

Molecular Weight

427.3 g/mol

IUPAC Name

5-(bromomethyl)-3,3-diphenylbenzo[f]chromene

InChI

InChI=1S/C26H19BrO/c27-18-20-17-19-9-7-8-14-23(19)24-15-16-26(28-25(20)24,21-10-3-1-4-11-21)22-12-5-2-6-13-22/h1-17H,18H2

InChI Key

UKSRLHMOFJRUDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C=CC3=C(O2)C(=CC4=CC=CC=C34)CBr)C5=CC=CC=C5

Origin of Product

United States

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